molecular formula C26H37N3O4 B14945184 Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B14945184
M. Wt: 455.6 g/mol
InChI Key: VYBDTTVHOOGZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrrolidinone intermediates, followed by their coupling with benzoate derivatives. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)ethyl)piperidine-1-carboxamide

Uniqueness

Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of piperidine and pyrrolidinone moieties makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

ethyl 4-[3-[4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C26H37N3O4/c1-3-33-26(32)21-4-6-22(7-5-21)29-24(30)18-23(25(29)31)28-16-11-20(12-17-28)10-15-27-13-8-19(2)9-14-27/h4-7,19-20,23H,3,8-18H2,1-2H3

InChI Key

VYBDTTVHOOGZMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCC(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.